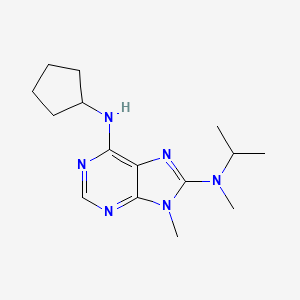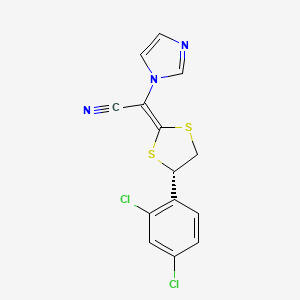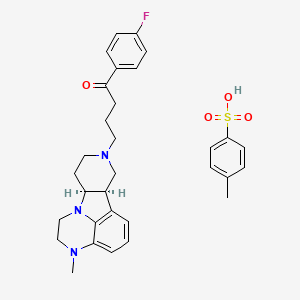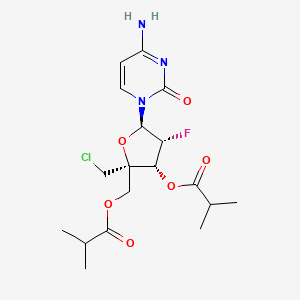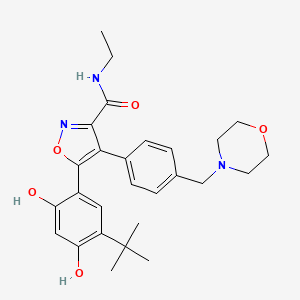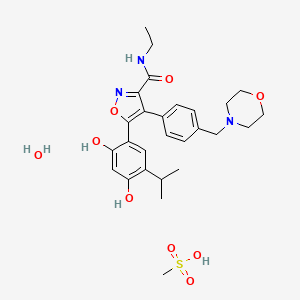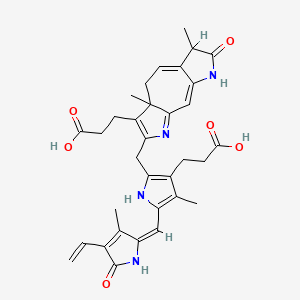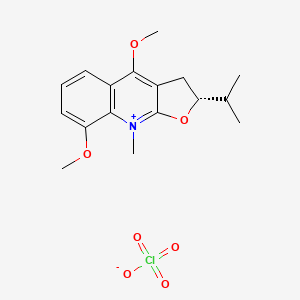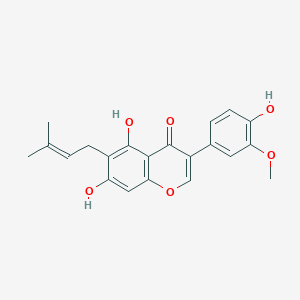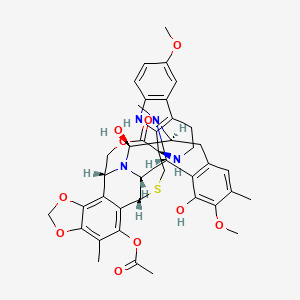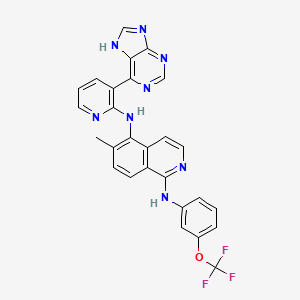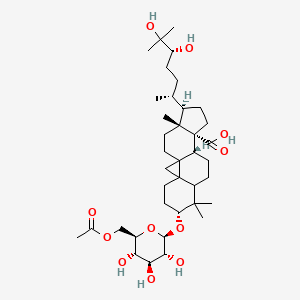
Lyofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyofolic acid is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Lyofolic acid exhibits significant anti-inflammatory effects. Research by Feng et al. (2011) demonstrated that folic acid can inhibit lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. This was achieved through the suppression of MAPKs and NF-κB activation, leading to decreased production of nitric oxide, TNF-α, and IL-1β, and lowered mRNA levels of inducible nitric oxide synthase, TNF-α, and IL-1β (Feng, Zhou, Xia, & Ma, 2011).
Structural Analysis
The X-ray structure of lyofoligenic acid, which is closely related to lyofolic acid, was determined by Sakakibara et al. (1975). The study established its structure as 3α,24,25-trihydroxy-9(10 → 19)-abeo-lanost-5(10)-en-32-oic acid, providing valuable insights into its chemical properties and potential applications (Sakakibara, Hotta, Yasue, Iitaka, & Yamazaki, 1975).
Application in DNA Research
Lyofolic acid has utility in DNA research. A study conducted by Clark et al. (2009) on Spodoptera frugiperda (fall armyworm) showed that lyophilization yields high-quality DNA suitable for AFLP genetic studies. This indicates the potential of lyofolic acid in preserving and preparing samples for advanced genetic analysis (Clark, Isenhour, Skoda, Molina-Ochoa, Gianni, & Foster, 2009).
Gastroprotective Activity
Punicalagin and Lafoensia pacari (containing lyofolic acid) show gastroprotective activities. A study by Chaibub et al. (2020) revealed that these compounds can reduce gastric secretion and total acidity, as well as gastric damage in mice models. This suggests a potential therapeutic application of lyofolic acid in treating gastric ailments (Chaibub, Martins, de Paula, Santos, Costa, & Bara, 2020).
Biochemical and Clinical Effects
Roffman et al. (2017) investigated the effects of l-methylfolate in schizophrenia. Their study highlighted that l-methylfolate supplementation led to improvements in plasma methylfolate levels and certain schizophrenia symptoms, indicating a possible biochemical application of lyofolic acid in clinical settings (Roffman, Petruzzi, Tanner, Brown, Eryilmaz, Ho, Giegold, Silverstein, Bottiglieri, Manoach, Smoller, Henderson, & Goff, 2017).
Stability in Food Analysis
The stability of lyofolic acid in food analysis was studied by Vahteristo et al. (1996). They conducted the third EU MAT intercomparison study on food folate analysis using HPLC procedures, highlighting the importance of lyofolic acid in nutritional and food chemistry research (Vahteristo, Finglas, Witthöft, Wigertz, Seale, & Froidmont-Görtz, 1996).
Eigenschaften
CAS-Nummer |
11076-68-9 |
|---|---|
Produktname |
Lyofolic acid |
Molekularformel |
C38H62O11 |
Molekulargewicht |
694.903 |
IUPAC-Name |
9,19-Cyclolanostan-30-oic acid, 3-((6-O-acetyl-beta-D-glucopyranosyl)oxy)-24,25-dihydroxy-, (3alpha,24R)- |
InChI |
InChI=1S/C38H62O11/c1-20(8-11-26(40)34(5,6)46)22-12-15-38(32(44)45)25-10-9-24-33(3,4)27(13-14-36(24)19-37(25,36)17-16-35(22,38)7)49-31-30(43)29(42)28(41)23(48-31)18-47-21(2)39/h20,22-31,40-43,46H,8-19H2,1-7H3,(H,44,45)/t20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,35-,36-,37?,38+/m1/s1 |
InChI-Schlüssel |
GCXHJBYTRHDYPF-WFOZGNFGSA-N |
SMILES |
CC1(C)[C@H](O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O2)O)O)O)CC[C@]3(C4)C54CC[C@]6(C)[C@@H]([C@H](C)CC[C@@H](O)C(C)(O)C)CC[C@](C(O)=O)6[C@]5([H])CC[C@@]13[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lyofolic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



